
3,6,9,12-Tetraazatetradecane-1,14-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraazatetradecane-1,14-dithiol is a chemical compound with the molecular formula C10H26N4S2 It is characterized by the presence of four nitrogen atoms and two sulfur atoms within a fourteen-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,14-dithiol typically involves the reaction of appropriate amines with thiol-containing compounds. One common method involves the reaction of tetraethylenepentamine with carbon disulfide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield simpler amines and thiols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraazatetradecane-1,14-dithiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular structures.
Biology: Investigated for its potential in bioconjugation and as a cross-linking agent in protein chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-dithiol involves its ability to form stable complexes with metal ions and its reactivity with thiol and amine groups. This allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12-Tetraethyl-3,6,9,12-tetraazatetradecane-1,14-diamide
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
3,6,9,12-Tetraazatetradecane-1,14-dithiol is unique due to its combination of thiol and amine functionalities, which provide it with distinct reactivity and versatility in forming complexes and participating in various chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules .
Propiedades
Número CAS |
920511-73-5 |
|---|---|
Fórmula molecular |
C10H26N4S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-sulfanylethylamino)ethylamino]ethylamino]ethylamino]ethanethiol |
InChI |
InChI=1S/C10H26N4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h11-16H,1-10H2 |
Clave InChI |
DAZJJRRVOMASMX-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCS)NCCNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
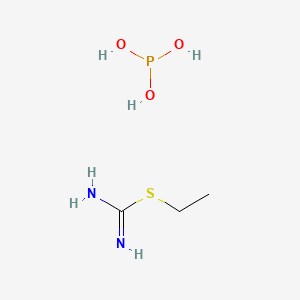
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
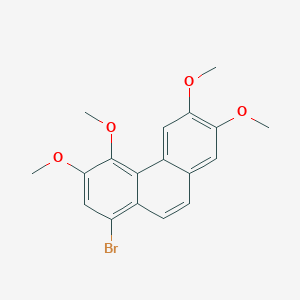
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
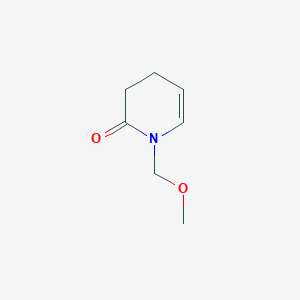
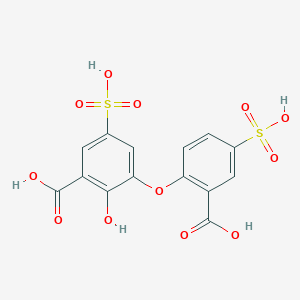
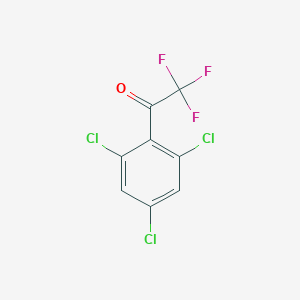
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)
